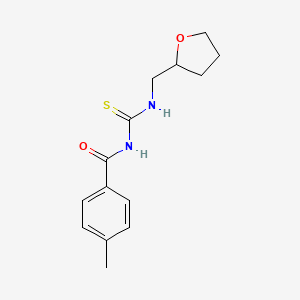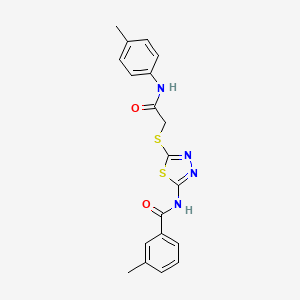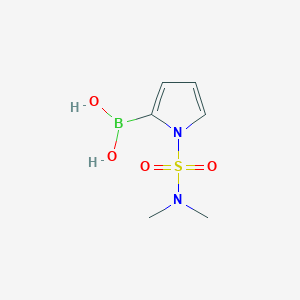
2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a compound that showcases the intersection of organic chemistry and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step reactions. A common approach begins with the preparation of 5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazole, followed by its alkylation using 2-chloromethylthio-4,6-dimethylpyrimidine under controlled temperature conditions to achieve the final product.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, solvent selection, and purification processes is crucial. Reactions are often conducted in batch reactors where parameters can be tightly controlled to ensure high yield and purity. Chromatographic techniques, like HPLC, are employed for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo several types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Can be reduced under specific conditions to yield the corresponding thioethers.
Substitution: : Substitution reactions often occur at the phenethyl or triazole moiety.
Common Reagents and Conditions
Common reagents used include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride. Solvents like acetonitrile or dichloromethane are employed based on the solubility of intermediates and the final product.
Major Products
The major products of these reactions include sulfoxides, sulfones, and substituted triazoles or pyrimidines, each with potential biological activities.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its role in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis, enabling the construction of diverse chemical structures.
Biology
Biologically, derivatives of 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine exhibit significant antimicrobial and antifungal activities, making them valuable in developing new therapeutic agents.
Medicine
In medicine, its pharmacological properties are explored for potential applications in treating infections and inflammatory conditions. The compound's structure allows for modifications that could lead to drugs with improved efficacy and safety profiles.
Industry
Industrially, this compound is investigated for use in agrochemicals, especially as fungicides or herbicides. Its synthesis and scalability are critical for commercial applications.
Mécanisme D'action
The mechanism of action involves interaction with specific enzymes or proteins in microbial cells, leading to the inhibition of essential biochemical pathways. The triazole moiety is crucial for binding to the active site of enzymes, disrupting their function and leading to the antimicrobial effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine exhibits unique chemical stability and biological activity.
Similar Compounds
5-(isopropylthio)-4-phenethyl-1,2,4-triazole: : Shares the triazole structure but lacks the pyrimidine moiety.
4,6-dimethylpyrimidine: : Possesses the pyrimidine core but lacks the triazole functionality.
2-mercapto-4,6-dimethylpyrimidine: : Features similar sulfur-containing substituents but different core structures.
These comparisons highlight the distinct advantages and specific applications of our compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
4,6-dimethyl-2-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5S2/c1-14(2)27-20-24-23-18(13-26-19-21-15(3)12-16(4)22-19)25(20)11-10-17-8-6-5-7-9-17/h5-9,12,14H,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNOEHRDYUIUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2CCC3=CC=CC=C3)SC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(4-methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2575307.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2575309.png)
![3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2575310.png)


![4-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide](/img/structure/B2575317.png)



![5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)

![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)

